molecular formula C17H17FN4S B11769303 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11769303
M. Wt: 328.4 g/mol
InChI Key: PPJLDEFMLDPOSL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.

    Substitution on the Phenyl Rings: The dimethyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenyl substituents.

    Substitution: The phenyl rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiol group may participate in redox reactions, affecting cellular processes. The substituted phenyl rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 4-(2,5-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17FN4S/c1-11-3-4-12(2)15(9-11)22-16(20-21-17(22)23)10-19-14-7-5-13(18)6-8-14/h3-9,19H,10H2,1-2H3,(H,21,23)

InChI Key

PPJLDEFMLDPOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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